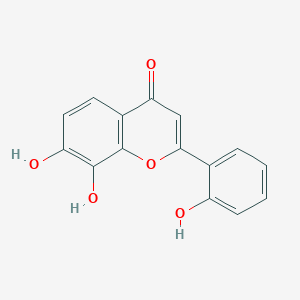

7,8,2'-三羟基黄酮

描述

7,8-Dihydroxyflavone (7,8-DHF) is a flavone aglycone known for its beneficial effects in several central nervous system diseases. It has been identified as a brain-derived neurotrophic factor mimetic that selectively activates tropomyosin-receptor kinase B with high affinity. The compound has demonstrated antioxidant and anticancer effects, and its pharmacological mechanisms have been studied in the context of oral cancer, where it was found to induce apoptosis in oral squamous cell carcinoma cell lines through the regulation of specificity protein 1 (Sp1) .

Synthesis Analysis

The synthesis of flavones related to 7,8-DHF has been explored in various studies. One approach for synthesizing 3,5,6-trihydroxy-7-methoxyflavones involves the conversion of a mixture of methoxyflavones into a tosylate, followed by selective cleavage and deacetylation to yield the desired product . Another efficient method for synthesizing arylated flavones is the Suzuki–Miyaura cross-coupling reaction of the bis(triflate) of 7,8-DHF, which proceeds with very good site selectivity at position 7, allowing the synthesis of various arylated flavones . Additionally, a novel approach to the synthesis of 6-amino-7-hydroxyflavone has been described, involving a series of reactions starting from 2',4'-dihydroxy-5'-nitroacetophenone and leading to the title compound .

Molecular Structure Analysis

The molecular structure of 7,8-DHF and its derivatives is crucial for their biological activity. The regioselectivity of the Suzuki–Miyaura cross-coupling reaction used in the synthesis of arylated flavones is discussed based on density functional theory (DFT) calculations, which help in understanding the electronic and steric factors influencing the reaction outcomes .

Chemical Reactions Analysis

7,8-DHF interacts with various biomolecules and enzymes, which is essential for its pharmacokinetic properties. It forms a stable complex with serum albumin and is able to displace both Site I and Site II ligands. Moreover, 7,8-DHF has been shown to be a potent inhibitor of cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4) and xanthine oxidase (XO), which could lead to pharmacokinetic interactions when coadministered with other drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-DHF and its derivatives are clarified through the synthesis and characterization of these compounds. The properties such as solubility, stability, and reactivity under different conditions are important for their application in pharmacology and their potential as therapeutic agents. The interaction with serum albumin and inhibition of metabolic enzymes also provide insight into the compound's behavior in biological systems .

科学研究应用

抗氧化和抗癌活性

7,8,2'-三羟基黄酮及其相关衍生物,如芹菜素和黄芩素,已证明具有显着的抗氧化和抗癌活性。研究表明,这些化合物可以抑制各种人癌细胞系中的癌细胞生长,包括肺、乳腺和脑上皮细胞。重要的是,已经发现这些化合物的抗增殖和抗氧化活性之间存在相关性,尽管相关性是中等的。这些化合物中 B 环中的邻二羟基的存在对于这些作用至关重要 (Grigalius & Petrikaitė, 2017)。

神经发生和抗抑郁作用

7,8-二羟基黄酮已被确定为一种有效的肌动蛋白受体激酶 B (TrkB) 激动剂,并且在促进神经发生和发挥强大的抗抑郁作用方面显示出有希望的效果。该化合物激活 TrkB 信号通路的能力对其抗凋亡和神经保护活性至关重要。这种化合物的长期给药与动物模型中的显着抗抑郁作用和神经发生促进有关 (Liu et al., 2010)。

脑和身体疾病的治疗策略

类黄酮 7,8-二羟基黄酮已成为各种脑和身体病理的潜在治疗方法。广泛的临床前研究探索了其在不同病理动物模型中的疗效。它作为 BDNF 模拟物的作用表明它在治疗影响大脑和身体功能的疾病方面很有用 (Emili et al., 2020)。

与 TrkB 和 VEGFR2 蛋白的相互作用

已经研究了 7,8-二羟基黄酮与 TrkB 受体和 VEGFR2 蛋白的相互作用,揭示了其双重生化作用。虽然它增强 TrkB 磷酸化并促进下游细胞信号传导,但它也对 VEGFR2(参与血管生成和血管生成的关键受体)表现出抑制作用。这种双重作用表明对 TrkB 和 VEGFR2 通路可能有不同的影响 (Chitranshi et al., 2015)。

神经精神疾病

7,8-二羟基黄酮在神经精神疾病中显示出有希望的结果,包括阿尔茨海默病、帕金森病、抑郁症和记忆力减退。它有效穿过血脑屏障并在大脑中模拟脑源性神经营养因子的作用非常重要。它已显示出对抗氧化应激和与雌激素受体合作或调节肠道菌群的潜力 (Yang & Zhu, 2021)。

神经突生长和神经保护

7,8,3'-三羟基黄酮已被确定为促进神经突生长和保护小鼠背根神经节神经元免受神经毒性侵害。它充当 TrkB 激动剂,并且对神经元的生长和对神经毒性的保护显示出剂量依赖性作用,可能通过激活 TrkB (Shi & Luo, 2016)。

破骨细胞形成抑制

3'4'7-三羟基黄酮是一种相关化合物,已显示出抑制破骨细胞形成的功效,可能为骨相关疾病提供一种新的治疗方法。它作用于关键通路,如 NFATc1,这是破骨细胞分化中的一个关键因素,并已显示出降低骨吸收活性 (Kang et al., 2015)。

中枢神经系统疾病和神经保护

由于其神经保护作用和穿过血脑屏障的能力,7,8-二羟基黄酮已被认为是对抗中枢神经系统疾病的一种有希望的营养保健品。它已显示出对毒素诱导的对大脑和神经元细胞的损伤的有效保护作用,以及在神经退行性过程中有益的抗氧化和抗炎特性 (Paul et al., 2021)。

帕金森病治疗

7,8-二羟基黄酮在帕金森病模型中显示出神经保护作用。它改善行为表现和减少动物模型中多巴胺能神经元丢失的能力,以及激活 TrkB 受体和信号级联反应,表明其作为帕金森病治疗策略的潜力 (Nie et al., 2019)。

口腔鳞状癌细胞

7,8-二羟基黄酮在人口腔鳞状癌细胞中表现出凋亡作用。它调节特异性蛋白 1 (Sp1) 并通过细胞周期调节和抑制抗凋亡蛋白诱导凋亡细胞死亡的能力突出了其在癌症预防和治疗中的潜力 (Lee et al., 2015)。

抗氧化和抗炎功效

三羟基黄酮,包括 7,8,2'-三羟基黄酮,已显示出显着的抗氧化和抗炎功效。它们是中性粒细胞中氧化爆发的有效抑制剂,并且可以清除不同的活性氧和氮。它们抑制 COX 和 5-LOX 通路的能力使它们成为新的抗炎治疗的候选者 (Gomes et al., 2012)。

感觉运动表现改善

7,8-二羟基黄酮改善了老年小鼠的感觉运动表现并降低了脂质过氧化,表明其对与年龄相关的损伤和氧化应激具有潜在益处 (Keser et al., 2020)。

安全和危害

属性

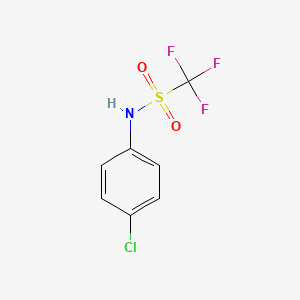

IUPAC Name |

7,8-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-4-2-1-3-8(10)13-7-12(18)9-5-6-11(17)14(19)15(9)20-13/h1-7,16-17,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGZYXRWZXMYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350273 | |

| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,2'-Trihydroxyflavone | |

CAS RN |

263407-44-9 | |

| Record name | 7,8-Dihydroxy-2-(2-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263407-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,2'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)

![2-Aza-6-thiabenzo[def]chrysene-1,3-dione](/img/structure/B3031299.png)